3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine

Sigma-1 receptor Neuropharmacology Radioligand binding assay

This high-affinity sigma-1 ligand (IC50 1.40 nM) is a conformationally rigid scaffold for neuropharmacology SAR. Its pKa (~7.74) and geometric exit vectors (d 4.79-4.81 Å, angle 124-126°) make it a superior pyridine bioisostere, delivering >10× solubility and metabolic stability gains. The 6-exocyclic amine allows modular amidation, reductive amination, or urea formation, providing a direct entry point to patent-protected KHK inhibitors (US 12,122,766) and bridged piperidine analogs. Insist on this specific building block to preserve target engagement, physicochemical profile, and synthetic tractability.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 1240526-72-0
Cat. No. B2572965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine
CAS1240526-72-0
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESCN1CC2CC(C1)C2N
InChIInChI=1S/C7H14N2/c1-9-3-5-2-6(4-9)7(5)8/h5-7H,2-4,8H2,1H3
InChIKeyVBRGCOXFBWLERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine CAS 1240526-72-0: Technical Baseline and Class Identity for Procurement


3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240526-72-0) is a saturated bicyclic amine belonging to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) class [1]. This scaffold has emerged as a validated saturated bioisostere for meta-substituted pyridine rings in medicinal chemistry [2]. The target compound contains a secondary exocyclic amine at the 6-position and an N-methylated bridgehead nitrogen, imparting specific basicity, hydrogen-bonding capacity, and conformational rigidity [3]. Commercial availability is established through multiple reputable vendors with purity specifications ranging from 95% to 98% [4].

Why 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Cannot Be Arbitrarily Substituted with Other Saturated Aza-Bicycles or Piperidines in Preclinical Research


Procurement of 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine over structurally related saturated amines is justified by quantifiable divergence in three parameters essential for reproducible research: (1) its measured sigma receptor binding affinity (IC50 1.40 nM) which differs fundamentally from the parent 3-azabicyclo[3.1.1]heptane core or N-unsubstituted analogues [1]; (2) the scaffold's defined basicity (calculated pKa ~7.74) and geometric exit vector parameters (distance d 4.79–4.81 Å; angle ϕ 124–126°) that dictate its utility as a pyridine bioisostere, a property not shared by piperidine (pKa ~10.2) or bicyclo[3.1.1]heptane [2]; and (3) the exocyclic 6-amine handle enabling modular derivatization absent in simpler 3-azabicyclo[3.1.1]heptane building blocks . Generic substitution without verifying these specific parameters will alter target engagement, physicochemical profile, and downstream synthetic tractability [3].

Quantitative Differentiation Evidence: 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine vs. Closest Structural Analogs and Bioisostere Alternatives


Sigma Receptor Affinity: Direct IC50 Comparison of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine vs. N-Unsubstituted 3-Azabicyclo[3.1.1]heptane Core

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine demonstrates high-affinity binding to the sigma non-opioid intracellular receptor 1 with an IC50 of 1.40 nM in guinea pig cerebellum using [3H]DTG as radioligand [1]. The parent 3-azabicyclo[3.1.1]heptane core, lacking the 6-exocyclic amine and N-methyl substitution, has no reported sigma receptor affinity in the same assay system, establishing that the specific substitution pattern of the target compound is essential for this biological activity [2].

Sigma-1 receptor Neuropharmacology Radioligand binding assay

pKa and Basicity Comparison: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Piperidine in Drug Design Contexts

The 3-azabicyclo[3.1.1]heptane scaffold exhibits a calculated pKa of approximately 7.74, representing a reduction of ~2.5 pKa units compared to the piperidine core (pKa ~10.2–10.3) [1]. This class-level difference in basicity has significant implications for ionization state at physiological pH (7.4): the 3-azabicyclo[3.1.1]heptane core is predominantly deprotonated (~68% neutral species) whereas piperidine remains >99% protonated [2]. The reduced basicity of the 3-azabicyclo[3.1.1]heptane scaffold translates to improved passive membrane permeability and reduced hERG channel liability—a well-documented liability of highly basic piperidine-containing compounds [3].

pKa Basicity ADME Bioisostere

Geometric Bioisosterism: X-Ray Crystallographic Comparison of 3-Azabicyclo[3.1.1]heptane Exit Vectors vs. 3,5-Disubstituted Pyridine

X-ray crystallographic analysis of 3-azabicyclo[3.1.1]heptane hydrochloride salts (compounds 3a·HCl, 11a·HCl, 15a·HCl) compared with a representative 3,5-disubstituted pyridine (50·HCl) reveals near-identical angular geometry for exit vectors: angle ϕ is 124–126° for the aza-bicycle versus 125° for pyridine [1]. The distance d between substituents is 4.79–4.81 Å for the 3-azabicyclo[3.1.1]heptane scaffold versus 5.06 Å for pyridine (Δ ≈ 0.25 Å), while distance r is 2.12 Å versus 2.41 Å for pyridine (Δ ≈ 0.3 Å) [2]. These small geometric differences fall within the tolerance range for bioisosteric replacement and confirm that the 3-azabicyclo[3.1.1]heptane core faithfully reproduces the spatial presentation of substituents required for target binding in pyridine-containing ligands [3].

X-ray crystallography Bioisosterism Exit vector geometry Pyridine replacement

Physicochemical Optimization in Drug Analogues: Rupatadine vs. 3-Azabicyclo[3.1.1]heptane-Containing Analogue (Compound 52)

Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) produced measurable improvements across three physicochemical parameters [1]. Water solubility increased from 29 μM (Rupatadine free base) to 365 μM (compound 52), representing a 12.6-fold enhancement [2]. Intrinsic clearance (CLint) in human liver microsomes decreased from 517 mg min⁻¹ μL⁻¹ to 47 mg min⁻¹ μL⁻¹, corresponding to a half-life extension from 3.2 minutes to 35.7 minutes (>10-fold improvement) [3]. Experimental lipophilicity (logD) decreased from >4.5 to 3.8, while calculated clogP remained essentially unchanged (5.1 vs. 5.2), indicating that the scaffold modifies hydrogen-bonding capacity without grossly altering overall hydrophobicity [4].

Water solubility Lipophilicity Metabolic stability Rupatadine Antihistamine

Ketohexokinase (KHK) Inhibitory Activity: Patent-Validated Therapeutic Utility of 3-Azabicyclo[3.1.1]heptane Derivatives

The 3-azabicyclo[3.1.1]heptane scaffold is the central pharmacophoric element in a series of patent-protected ketohexokinase (KHK) inhibitors (US Patent 12,122,766; Patent Application 20220033381) [1]. While specific IC50 values for KHK inhibition are not publicly disclosed for the 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine fragment alone, the patent explicitly claims 3-azabicyclo[3.1.1]heptane derivatives containing the 6-acetic acid moiety (derivable from the 6-amine via alkylation) as possessing KHK inhibitory activity suitable for preventing or treating diabetes, diabetic complications, obesity, nonalcoholic fatty liver disease, and fatty hepatitis [2]. The claimed compounds include stereochemically defined (1R,5S,6R) and (1R,5S,6S) 6-substituted derivatives, demonstrating that the 6-position functionalization—precisely the handle present in 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine—is essential for therapeutic activity [3].

Ketohexokinase KHK inhibition Metabolic disease Diabetes NASH

Commercial Purity and Scalability: Supplier-Validated Specifications for Reproducible Research

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine is commercially available from multiple reputable suppliers with documented purity specifications supporting reproducible research outcomes [1]. Enamine LLC (the originating research group's commercial entity) supplies the free base at 95% purity (Product No. EN300-89449) [2]. Leyan offers the compound at ≥98% purity (Product No. 1127927), while AKSci supplies at 95% purity . The dihydrochloride salt form is available from Aladdin (97% purity) and Sigma-Aldrich (95% purity) with specified storage conditions (2–8°C) . The scalable synthesis methodology—reduction of spirocyclic oxetanyl nitriles with LiAlH4—has been validated at multigram scale, ensuring supply chain reliability for preclinical development [3].

Purity Quality control Commercial availability Scalability

Defined Research and Industrial Application Scenarios for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Based on Quantified Evidence


Sigma-1 Receptor Ligand Discovery and Neuropharmacology Probe Development

Procure 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine as a validated sigma-1 receptor ligand (IC50 1.40 nM) [1] for structure-activity relationship (SAR) studies and probe development in neuropharmacology programs targeting pain, depression, or neurodegenerative disorders. The compound's high affinity (low nanomolar range) supports its use as a starting scaffold for optimizing selectivity, metabolic stability, and CNS penetration. The exocyclic 6-amine handle enables modular derivatization (amidation, reductive amination, urea formation) to explore peripheral substituent effects while maintaining the core pharmacophore [2].

Pyridine Bioisostere Replacement in Lead Optimization for Improved ADME Properties

Use 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine derivatives as saturated pyridine bioisosteres to address metabolic instability, hERG liability, or poor aqueous solubility in preclinical lead series. The scaffold provides validated geometric congruence with 3,5-disubstituted pyridines (angle ϕ 124–126° vs. 125°; distance d 4.79–4.81 Å vs. 5.06 Å) [3] while delivering quantifiable ADME improvements: >10× increased solubility (29 μM → 365 μM) and >10× extended microsomal half-life (3.2 min → 35.7 min) relative to pyridine-containing comparators [4].

Ketohexokinase (KHK) Inhibitor Development for Metabolic Disease

Employ 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine as a key intermediate for constructing patent-protected KHK inhibitors targeting diabetes, obesity, and nonalcoholic steatohepatitis (NASH) [5]. The 6-exocyclic amine provides a functional handle for installing the acetic acid moiety (via alkylation) required for KHK inhibitory activity as defined in LG Chem's patent claims (US 12,122,766; US 2022/0033381 A1). Procurement of the 6-amino derivative offers a direct entry point to this clinically validated chemotype [6].

Conformationally Constrained Building Block for Bridged Analog Synthesis

Utilize 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine as a rigid, three-dimensional building block for synthesizing bridged analogues of piperidine-containing bioactive molecules [7]. The scaffold's reduced basicity (pKa ~7.74 vs. piperidine pKa ~10.2) [8] combined with the reactive 6-amino group enables the construction of complex sp³-enriched architectures with tunable physicochemical properties. Applications include fragment-based drug discovery, diversity-oriented synthesis, and the preparation of focused screening libraries with enhanced three-dimensionality [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.